Acetaldehyde diisoamyl acetal

Description

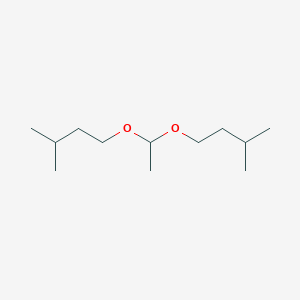

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-[1-(3-methylbutoxy)ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-10(2)6-8-13-12(5)14-9-7-11(3)4/h10-12H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKCTPBHCJDSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(C)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156296 | |

| Record name | Acetaldehyde diisoamyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless liquid; Strong, sweet, fruity aroma | |

| Record name | Acetaldehyde diisoamyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetaldehyde diisoamyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1707/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Record name | Acetaldehyde diisoamyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | Acetaldehyde diisoamyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1707/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.832 | |

| Record name | Acetaldehyde diisoamyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1707/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13002-09-0 | |

| Record name | 1,1′-[Ethylidenebis(oxy)]bis[3-methylbutane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13002-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde diisoamyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde diisoamyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethylidenebis(oxy)]bis(3-methylbutane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDEHYDE DIISOAMYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C34X3NFO1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetaldehyde diisoamyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for Acetaldehyde Diisoamyl Acetal

Direct Acetalization Reactions

The most common route to acetaldehyde (B116499) diisoamyl acetal (B89532) is through the direct reaction of acetaldehyde and isoamyl alcohol. This process, known as acetalization, can be catalyzed by various means, each with its own set of advantages and mechanistic nuances.

Acid-Catalyzed Approaches

Acid catalysis is a cornerstone of acetal synthesis, facilitating the reaction between an aldehyde and an alcohol. ontosight.ai This method is widely employed for the preparation of acetaldehyde diisoamyl acetal.

In the quest for more sustainable and efficient chemical processes, heterogeneous catalysts have emerged as a viable alternative to traditional homogeneous catalysts. These solid catalysts, such as zeolites and clays (B1170129), offer advantages like ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. scirp.orgias.ac.in

Zeolites: These microporous aluminosilicate (B74896) minerals are known for their strong acidic sites and shape-selective properties, making them effective catalysts for acetalization reactions. rsc.org For instance, H-ZSM-5, a type of zeolite, has been utilized in the reaction of vinyl acetate (B1210297) with isoamyl alcohol, where this compound was identified as a significant side product. conicet.gov.ar This occurs through a nucleophilic addition of isoamyl alcohol to the acetaldehyde carbonyl carbon. conicet.gov.ar The catalytic activity of zeolites in acetalization is influenced by their acidity and pore structure. rsc.org While microporous zeolites can be highly active, their efficiency can be limited by the diffusion of bulky molecules into the pores. psu.edu

Clay-based Catalysts: Natural and modified clays, such as montmorillonite, are another class of effective solid acid catalysts for acetalization. scirp.orgjmaterenvironsci.com These materials possess acidic sites on their surface that can catalyze the reaction. ias.ac.in For example, titanium-pillared clays have demonstrated high efficiency in the acetalization of various carbonyl compounds. jmaterenvironsci.com The use of natural kaolin (B608303) clay has also been reported for the chemoselective synthesis of acyclic acetals, offering an eco-friendly and cost-effective catalytic system. ymerdigital.comresearchgate.net

Table 1: Comparison of Heterogeneous Catalysts in Acetalization Reactions

| Catalyst Type | Key Features | Example | Reference(s) |

|---|---|---|---|

| Zeolites | Strong acidic sites, shape selectivity, microporous structure. | H-ZSM-5 | rsc.orgconicet.gov.ar |

| Clay-based | Readily available, low cost, acidic surface sites. | Montmorillonite, Kaolin | scirp.orgjmaterenvironsci.comresearchgate.net |

The acid-catalyzed formation of an acetal from an aldehyde and an alcohol is a reversible reaction that proceeds through a two-step mechanism involving a hemiacetal intermediate. chemistryscore.comlibretexts.org

The process begins with the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistryscore.comfiveable.me Subsequently, a molecule of alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.me This intermediate then loses a proton to yield a hemiacetal. chemistryscore.com

The second stage of the reaction involves the protonation of the hydroxyl group of the hemiacetal, which then leaves as a water molecule, a good leaving group. chemistryscore.com This results in the formation of a resonance-stabilized carbocation (an oxonium ion). openstax.org Finally, a second molecule of alcohol attacks this electrophilic species, and subsequent deprotonation yields the final acetal product. chemistryscore.com To drive the equilibrium towards the formation of the acetal, water is typically removed from the reaction mixture. libretexts.orgopenstax.org

Alternative Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for acetal synthesis. These protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Photochemical methods offer a green alternative for acetalization by utilizing light energy to drive the reaction, often under mild and neutral conditions. rsc.org Researchers have developed protocols using photocatalysts like Eosin Y and thioxanthenone, activated by visible light from sources as simple as household lamps, to convert a range of aldehydes into acetals in high yields. ymerdigital.comorganic-chemistry.orgrsc.org Another approach involves the use of Schreiner's thiourea (B124793) as a photocatalyst. rsc.org These methods are advantageous as they often avoid the need for harsh acidic or basic conditions. While these methods have been demonstrated for various aldehydes, their specific application to the synthesis of this compound is an area for further investigation.

As mentioned in section 2.1.1.1, solid acid catalysts are a cornerstone of green chemistry approaches to acetal synthesis. ymerdigital.com Their use circumvents the problems associated with homogeneous acid catalysts, such as corrosion, difficult separation, and waste generation. rsc.org A variety of solid acids have been explored for acetalization, including:

Ion-exchange resins: These polymeric materials containing acidic functional groups have shown high activity in acetal synthesis. mdpi.com

Heteropoly acids: These complex inorganic acids, when supported on materials like silica (B1680970) or clay, act as highly effective and reusable catalysts. scirp.org

Sulfated zirconia: This solid superacid is another powerful catalyst for acetal formation. scirp.org

The efficiency of these solid acids is attributed to their strong acidic sites and, in the case of porous materials, their high surface area. scirp.orgrsc.org

Table 2: Green Chemistry Approaches to Acetal Synthesis

| Synthetic Protocol | Key Features | Catalyst Examples | Reference(s) |

|---|---|---|---|

| Photochemical Synthesis | Uses light energy, mild and neutral conditions. | Eosin Y, Thioxanthenone, Schreiner's thiourea | ymerdigital.comrsc.orgorganic-chemistry.orgrsc.org |

| Solid Acid Catalysis | Reusable, non-corrosive, easy separation. | Ion-exchange resins, Heteropoly acids, Sulfated zirconia | scirp.orgmdpi.com |

Degradation, Hydrolysis, and Reactivity Profiles of Acetaldehyde Diisoamyl Acetal

Acid-Catalyzed Hydrolysis

The cleavage of the acetal (B89532) functional group in acetaldehyde (B116499) diisoamyl acetal is most readily achieved through acid-catalyzed hydrolysis. This reaction is a fundamental process in organic chemistry, often employed for the deprotection of aldehydes and ketones. chemistrysteps.com

Mechanistic Investigations of Acetal Hydrolysis

The acid-catalyzed hydrolysis of acetals, including acetaldehyde diisoamyl acetal, proceeds through a well-established multi-step mechanism. chemistrysteps.com The reaction is reversible, and the presence of a large excess of water is typically used to drive the equilibrium towards the formation of the aldehyde and alcohol. chemistrysteps.com

The key mechanistic steps are as follows:

Protonation: The reaction initiates with the protonation of one of the oxygen atoms of the acetal by an acid catalyst (H₃O⁺). This converts the alkoxy group into a good leaving group (isoamyl alcohol). chemistrysteps.com

Formation of a Resonance-Stabilized Cation: The protonated alkoxy group departs, leading to the formation of a resonance-stabilized oxonium ion intermediate. This intermediate is stabilized by the delocalization of the positive charge between the carbon and the remaining oxygen atom.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation to form a Hemiacetal: A deprotonation step then occurs, resulting in the formation of a hemiacetal and regeneration of the acid catalyst. chemistrysteps.com

Protonation of the Second Alkoxy Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, preparing the second isoamyl alcohol moiety to leave.

Elimination of the Second Alcohol Molecule: The protonated hydroxyl group leaves as a molecule of isoamyl alcohol, and the electrons from the remaining oxygen form a pi bond with the carbon, resulting in a protonated aldehyde.

Final Deprotonation: Finally, a water molecule deprotonates the protonated aldehyde to yield the final products: acetaldehyde and two molecules of isoamyl alcohol, along with the regenerated acid catalyst.

Influence of Reaction Conditions on Hydrolytic Stability

The stability of this compound is highly dependent on the reaction conditions, particularly the pH and temperature.

pH: Acetals are generally stable under neutral and basic conditions. However, in the presence of even catalytic amounts of acid, they readily undergo hydrolysis. libretexts.org The rate of hydrolysis is dependent on the concentration of the acid.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction to proceed.

Water Concentration: As the hydrolysis is a reversible reaction, the concentration of water plays a crucial role. A large excess of water favors the hydrolysis of the acetal, shifting the equilibrium towards the products (acetaldehyde and isoamyl alcohol). chemistrysteps.com Conversely, the removal of water is necessary for the formation of the acetal from the aldehyde and alcohol. wikipedia.org

Table 1: Illustrative Data on the Influence of Reaction Conditions on the Hydrolysis of a Generic Aliphatic Acetal

| Condition | Hydrolysis Rate | Comments |

| pH | ||

| pH 2 | High | Rapid hydrolysis occurs in strongly acidic conditions. |

| pH 4 | Moderate | Hydrolysis proceeds at a noticeable rate. |

| pH 7 | Very Low / Negligible | Acetals are generally stable at neutral pH. |

| pH 10 | Negligible | Acetals are stable in basic conditions. |

| Temperature | ||

| 25°C | Moderate | Hydrolysis occurs at a measurable rate at room temperature in acidic media. |

| 50°C | High | The rate of hydrolysis significantly increases with temperature. |

| Water Content | ||

| Excess Water | High | Drives the equilibrium towards hydrolysis products. |

| Anhydrous Conditions | Negligible | Hydrolysis is prevented in the absence of water. |

Thermal and Environmental Degradation Studies

Beyond controlled laboratory hydrolysis, this compound can degrade under various environmental conditions.

Degradation in Aqueous Media (e.g., Hot Water Treatment)

The degradation of this compound in aqueous media is primarily a result of hydrolysis, which can be accelerated by elevated temperatures. Even in the absence of a strong acid catalyst, heating in water can lead to the breakdown of the acetal. This is particularly relevant in industrial processes or environmental scenarios where the compound might be exposed to hot water or steam. Studies on other aliphatic acetals have shown that they can undergo hydrolysis in simulated gastric fluid, which is an acidic aqueous environment. inchem.org

Identification and Characterization of Degradation Products (e.g., Acetaldehyde, Isoamyl Alcohol)

The primary degradation products of this compound under hydrolytic conditions are its constituent parent compounds: acetaldehyde and isoamyl alcohol. whiterose.ac.uk This is a direct consequence of the cleavage of the two C-O single bonds of the acetal functional group.

Table 2: Degradation Products of this compound

| Precursor Compound | Degradation Product 1 | Degradation Product 2 |

| This compound | Acetaldehyde | Isoamyl Alcohol |

The identification and characterization of these products can be achieved using standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

It is important to note that the provided outline mentions 1,4-Cyclohexanedimethanol as a potential degradation product. However, based on the chemical structure of this compound and the established mechanisms of acetal hydrolysis, the formation of 1,4-Cyclohexanedimethanol is not an expected outcome. The degradation will yield the original aldehyde (acetaldehyde) and alcohol (isoamyl alcohol) from which it was synthesized.

Reactivity of Acetaldehyde (Parent Compound)

The reactivity of acetaldehyde, one of the primary degradation products, is of significant interest as it dictates its subsequent chemical fate. Acetaldehyde is a highly reactive compound due to the electrophilic nature of its carbonyl carbon. pcc.eu

Nucleophilic Addition: The carbonyl group of acetaldehyde readily undergoes nucleophilic addition reactions. It can react with a variety of nucleophiles, including water, alcohols, and amines. wikipedia.orgjackwestin.com

Oxidation: Acetaldehyde can be easily oxidized to form acetic acid. msu.edu

Reduction: Reduction of acetaldehyde yields ethanol (B145695). jackwestin.com

Condensation Reactions: Acetaldehyde can participate in aldol (B89426) condensation reactions, where it can act as both an electrophile and a nucleophile (after conversion to its enolate). wikipedia.org

Polymerization: In the presence of acids or bases, acetaldehyde can undergo polymerization. osti.gov

Reactions with Other Reagents: Acetaldehyde reacts with Grignard reagents and organolithium compounds to form hydroxyethyl (B10761427) derivatives. wikipedia.org It also condenses with cyanide and ammonia (B1221849) in the Strecker reaction to produce the amino acid alanine (B10760859) after hydrolysis. wikipedia.org

Table 3: Summary of Key Reactions of Acetaldehyde

| Reactant | Product(s) | Reaction Type |

| Water | Acetaldehyde hydrate | Nucleophilic Addition |

| Alcohols (in the presence of acid) | Hemiacetals, Acetals | Nucleophilic Addition |

| Primary Amines | Imines | Nucleophilic Addition-Elimination |

| Secondary Amines | Enamines | Nucleophilic Addition-Elimination |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Acetic Acid | Oxidation |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Ethanol | Reduction |

| Itself (in the presence of base or acid) | 3-Hydroxybutanal (Aldol) | Aldol Condensation |

| Grignard Reagents (R-MgX) | Secondary Alcohols | Nucleophilic Addition |

Formation of Adducts with Biological Macromolecules

Upon hydrolysis, this compound liberates acetaldehyde, a highly reactive and toxic compound known to form adducts with a variety of biological macromolecules, including proteins and DNA. mdpi.comnih.gov This reactivity of acetaldehyde is a key factor in its biological effects.

Acetaldehyde can react with the functional groups present in proteins and DNA, leading to the formation of both stable and unstable adducts. nih.govresearchgate.net These adducts can alter the structure and function of these macromolecules, potentially leading to cellular damage. mdpi.com For instance, acetaldehyde has been shown to form covalent bonds with proteins, which can impair their enzymatic activity and structural integrity. nih.gov

In the context of DNA, acetaldehyde can directly cause lesions and form adducts, such as N2-ethylidene-dG (N2-Et-dG), which are mutagenic. nih.gov It can also induce the formation of DNA-protein cross-links, which are particularly detrimental to cellular processes like replication and transcription. researchgate.net Research has indicated that acetaldehyde promotes the formation of hybrid adducts, such as malondialdehyde-acetaldehyde (MAA) adducts, which exhibit enhanced immunogenic and pro-inflammatory properties. nih.gov

While direct studies on the adduction of this compound itself with macromolecules are scarce, its role as a precursor to acetaldehyde strongly suggests an indirect mechanism of adduct formation. The rate and extent of hydrolysis of the parent acetal would be the limiting factor for the subsequent adduction by the released acetaldehyde.

Table 1: Examples of Acetaldehyde Adducts with Biological Macromolecules

| Macromolecule | Type of Adduct | Potential Consequence |

| Proteins | Covalent adducts with amino acid residues (e.g., lysine) | Impaired enzyme function, altered protein structure nih.gov |

| DNA | N2-ethylidene-dG (N2-Et-dG) | Mutagenesis nih.gov |

| DNA & Proteins | DNA-protein cross-links | Inhibition of DNA replication and transcription researchgate.net |

| Proteins | Malondialdehyde-acetaldehyde (MAA) hybrid adducts | Enhanced immunogenicity and pro-inflammatory responses nih.gov |

Enzymatic and Non-Enzymatic Degradation Pathways

The degradation of this compound primarily occurs through hydrolysis of the acetal linkage, a process that can be either non-enzymatic or enzymatically catalyzed.

Non-Enzymatic Degradation:

Enzymatic Degradation:

Enzymes, particularly certain types of hydrolases, can catalyze the cleavage of acetal bonds. nih.gov For instance, glycosidases are known to hydrolyze the glycosidic bonds in carbohydrates, which are essentially acetal linkages. libretexts.orgnih.gov While specific enzymes that act on this compound have not been extensively characterized in the literature, it is plausible that non-specific hydrolases present in biological systems could facilitate its breakdown. The enzymatic hydrolysis would follow a similar mechanistic pathway to acid-catalyzed hydrolysis, but with the enzyme's active site providing the necessary acidic and basic residues to facilitate the reaction, often with significantly higher efficiency and specificity. nih.gov The hydrolysis of acetals can also be catalyzed by artificially designed enzymes. nih.govrsc.org

The breakdown of this compound releases acetaldehyde and two molecules of isoamyl alcohol. Acetaldehyde is further metabolized in the body, primarily by the enzyme aldehyde dehydrogenase (ALDH), to acetic acid, which can then be converted to carbon dioxide and water. mdpi.com

Table 2: Degradation Products of this compound

| Degradation Pathway | Products |

| Hydrolysis (Non-enzymatic or Enzymatic) | Acetaldehyde, Isoamyl Alcohol |

| Subsequent Metabolism of Acetaldehyde | Acetic Acid |

Toxicological and Environmental Impact Assessments of Acetaldehyde Diisoamyl Acetal

Regulatory Evaluations and Safety Assessments

Acetaldehyde (B116499) diisoamyl acetal (B89532), a flavoring agent, has been subject to rigorous evaluation by international regulatory and scientific bodies to ascertain its safety for use in food.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) assessed acetaldehyde diisoamyl acetal in 2007. In this evaluation, the committee concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". This determination was published in the WHO Technical Report Series No. 947. The substance is identified by JECFA Flavor Number 1729.

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized As Safe (GRAS). It is listed under FEMA Number 4024 and is included in GRAS List 21. This status is based on the judgments of the FEMA Expert Panel, which reviews scientific data to ensure the safety of flavoring substances.

FEMA GRAS Status for this compound

| Organization | FEMA Number | GRAS Number | Status |

|---|

Toxicological Investigations of Acetaldehyde (Parent Compound)

This compound is hydrolyzed to acetaldehyde and isoamyl alcohol. Therefore, the toxicology of its parent compound, acetaldehyde, is relevant to its safety assessment.

Acetaldehyde has been identified as a potential carcinogen based on sufficient evidence from studies in experimental animals. The International Agency for Research on Cancer (IARC) has concluded that there is sufficient evidence that acetaldehyde is carcinogenic to experimental animals. Inhalation studies have demonstrated the induction of tumors in rodents. Specifically, exposure to acetaldehyde vapor resulted in carcinomas of the larynx in hamsters and adenocarcinomas and squamous-cell carcinomas of the nasal mucosa in rats. Furthermore, when administered in drinking water to rats over a lifetime, acetaldehyde was associated with an increase in total malignant tumors.

The IARC has defined acetaldehyde associated with the consumption of alcoholic beverages as a "group 1 carcinogen" for the esophagus and/or head and neck, as it is the primary metabolite of ethanol (B145695). Mechanistically, acetaldehyde is known to be toxic and mutagenic, capable of binding to DNA and forming carcinogenic adducts.

Summary of Acetaldehyde Carcinogenicity in Animal Studies

| Species | Route of Exposure | Target Organ(s) | Tumor Type(s) |

|---|---|---|---|

| Hamster | Inhalation | Larynx, Respiratory Tract | Carcinoma, Squamous Cell Carcinoma |

| Rat | Inhalation | Nasal Cavity, Respiratory Tract | Carcinoma, Adenocarcinoma, Squamous Cell Carcinoma |

Toxicological studies show that acetaldehyde primarily acts as a portal-of-entry toxicant, with its main effects observed at the initial sites of contact, such as the upper respiratory tract. Systemic toxicity from acetaldehyde exposure is not a prominent feature in these studies. Inhalation exposure in rats led to inflammation, hyperplasia, and squamous metaplasia of the respiratory epithelium at concentrations of 500 and 1,500 ppm.

At the cellular level, acetaldehyde induces cytotoxicity through several mechanisms. Studies on human intestinal goblet-like cells (LS174T) demonstrated that acetaldehyde causes a significant increase in reactive oxygen species generation, a decrease in mitochondrial function, and induction of apoptosis. These effects were largely preventable by the antioxidant N-acetylcysteine, highlighting the central role of oxidative stress. In neuronal SH-SY5Y cells, acetaldehyde has been shown to induce cytotoxicity by triggering mitochondrial dysfunction and promoting excessive mitophagy, the process of removing damaged mitochondria. It also promotes apoptosis by inhibiting cell survival pathways and inducing oxidative stress.

Observed Cytotoxic and Systemic Effects of Acetaldehyde

| Model System | Key Findings |

|---|---|

| Rats (Inhalation) | Inflammation, hyperplasia, and squamous metaplasia of the respiratory epithelium. No systemic toxicity observed. |

| Human Intestinal Cells (LS174T) | Increased reactive oxygen species, decreased mitochondrial function, ATP depletion, and apoptosis. |

The developmental toxicity of acetaldehyde has been investigated in various models. An in vitro study using the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) found that acetaldehyde was significantly more potent as a developmental toxicant than its precursor, ethanol.

Studies on cultured rat embryos have also shown detrimental effects. Both alcohol and acetaldehyde were found to induce cytotoxicity in embryonic midbrain cells. In postimplantation embryo culture, treatment with acetaldehyde resulted in a concentration-dependent retardation of embryonic growth and development. Despite these findings, some assessments suggest a low hazard concern for reproductive and developmental toxicity. A study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity at 363 mg/kg-bw/day for males and 486 mg/kg-bw/day for females, with the developmental toxicity NOAEL also being 486 mg/kg-bw/day.

Summary of Acetaldehyde Reproductive and Developmental Toxicity Findings

| Model/Study Type | Species/System | Findings |

|---|---|---|

| FETAX Assay | Xenopus laevis (Frog) Embryos | Acetaldehyde is a markedly more potent developmental toxicant than ethanol. |

| In Vitro Cell Culture | Rat Embryonic Midbrain Cells | Acetaldehyde induces cytotoxicity. |

| Whole Embryo Culture | Rat Postimplantation Embryos | Causes concentration-dependent retardation of embryonic growth and development. |

Environmental Fate and Transport Studies of Related Acetal Compounds

Due to the limited availability of specific experimental data on this compound, this section focuses on the environmental fate and transport of structurally related acetal compounds. By examining the behavior of similar chemicals, we can infer the likely environmental profile of this compound. The primary mechanisms governing the environmental fate of organic chemicals include biodegradation, bioaccumulation, and partitioning between different environmental compartments such as air, water, and soil.

Biodegradation Kinetics and Pathways

Microbial degradation of ethers, and by extension acetals, can occur under both aerobic and anaerobic conditions. Under aerobic conditions, the primary mechanism of degradation for compounds with alkyl chains often involves enzymatic oxidation. For dialkyl ethers, bacteria have been shown to cleave the ether linkage. A common pathway involves the hydroxylation of one of the alkyl groups at the carbon atom adjacent to the ether oxygen (the α-carbon). This oxidation is often catalyzed by monooxygenase enzymes, leading to the formation of an unstable hemiacetal. This hemiacetal then spontaneously hydrolyzes to yield an alcohol and an aldehyde semanticscholar.org. In the case of this compound, this would result in the formation of isoamyl alcohol and acetaldehyde. Both of these breakdown products are readily biodegradable in the environment.

The rate of biodegradation can be influenced by the length and branching of the alkyl chains. Generally, linear alkyl chains are more readily degraded than branched ones, and the rate of degradation can decrease with increasing chain length due to lower water solubility and bioavailability semanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) models, such as those in the EPI (Estimation Programs Interface) Suite™, can provide estimates of biodegradation potential. The BIOWIN™ model within EPI Suite™ predicts the probability of rapid aerobic and anaerobic biodegradation.

| BIOWIN Model | Prediction | Estimated Timeframe |

|---|---|---|

| Linear Biodegradation Model | Readily Biodegradable | Weeks |

| Non-Linear Biodegradation Model | Readily Biodegradable | Weeks |

| Primary Survey Model | Based on expert survey, predicts the compound is biodegradable. | |

| Ultimate Survey Model | Based on expert survey, predicts the compound is biodegradable. |

Data derived from QSAR model predictions.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. The bioconcentration factor (BCF) is a key parameter used to assess bioaccumulation potential in aquatic organisms. It is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state.

The BCF of an organic compound is strongly correlated with its octanol-water partition coefficient (log Kow), which is a measure of its hydrophobicity. Chemicals with a high log Kow tend to be more lipophilic and are more likely to accumulate in the fatty tissues of organisms.

For this compound, the log Kow has been estimated using computational models. The KOWWIN™ program within EPI Suite™ provides a predicted log Kow value. This value can then be used in the BCFBAF™ program to estimate the BCF.

| Parameter | Predicted Value |

|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.80 |

| BCF (Bioconcentration Factor) | 89.5 L/kg |

Data derived from QSAR model predictions.

A BCF value of less than 1,000 indicates a low potential for bioaccumulation. Based on the predicted BCF of 89.5 L/kg, this compound is not expected to significantly bioaccumulate in aquatic organisms.

Environmental Partitioning Behavior Across Media (Air, Water, Soil)

The environmental partitioning of a chemical describes how it distributes itself between different environmental compartments. This behavior is governed by its physical and chemical properties, primarily its vapor pressure, water solubility, and its affinity for organic matter in soil and sediment. Key parameters used to predict environmental partitioning include the soil organic carbon-water (B12546825) partition coefficient (Koc) and the Henry's Law constant (H).

The Koc value indicates the tendency of a chemical to adsorb to the organic fraction of soil and sediment. A high Koc value suggests that the chemical will be relatively immobile in soil and will tend to accumulate in sediment in aquatic systems. The KOCWIN™ program in EPI Suite™ can be used to estimate the Koc.

The Henry's Law constant relates the concentration of a chemical in the air to its concentration in water at equilibrium. A high Henry's Law constant indicates a greater tendency for the chemical to volatilize from water into the air. The HENRYWIN™ program in EPI Suite™ provides an estimated Henry's Law constant.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Koc (Soil Organic Carbon-Water Partition Coefficient) | 273.7 L/kg | Moderate mobility in soil |

| Henry's Law Constant (H) | 1.18 x 10-3 atm-m3/mol | Moderate volatilization from water |

Data derived from QSAR model predictions.

Based on these predicted values, this compound is expected to have moderate mobility in soil. In aquatic environments, it will partition between the water column and sediment, with a moderate tendency to volatilize into the atmosphere.

Applications and Industrial Relevance from a Chemical Science Perspective

Role as a Chemical Intermediate in Organic Synthesis

In the realm of organic synthesis, acetals are widely recognized as effective protecting groups for carbonyl functionalities (aldehydes and ketones). ymerdigital.com The formation of an acetal (B89532), such as Acetaldehyde (B116499) diisoamyl acetal from acetaldehyde and isoamyl alcohol, converts the reactive carbonyl group into a non-reactive ether linkage under basic and neutral conditions. ymerdigital.com This protective strategy is crucial in multi-step syntheses where a carbonyl group needs to be preserved while other parts of the molecule undergo reactions with bases or nucleophiles.

The stability of the acetal linkage under these conditions allows for selective transformations elsewhere in the molecule. Following the desired reactions, the acetal group can be readily removed through acid-catalyzed hydrolysis, regenerating the original carbonyl compound. researchgate.netorganic-chemistry.org This process of protection and deprotection is a fundamental tactic in synthetic organic chemistry.

While specific, large-scale applications of Acetaldehyde diisoamyl acetal as a named intermediate in complex syntheses are not extensively detailed in readily available literature, its structural class is significant. For instance, various acetaldehyde acetal compounds serve as valuable intermediates in the synthesis of substituted heterocyclic compounds, such as 1,3-oxathiolanes and 1,3-dioxolanes, which are scaffolds for various pharmaceutically active molecules. google.com The principles of acetal chemistry suggest this compound can function as a precursor in similar synthetic pathways, offering a route to introduce the acetaldehyde or isoamyl alcohol moieties into a target structure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 13002-09-0 | fragranceu.com |

| Molecular Formula | C12H26O2 | fragranceu.com |

| Molecular Weight | 202.33 g/mol | nih.gov |

| Appearance | Colorless clear liquid | fragranceu.com |

| Boiling Point | 210.00 °C @ 760.00 mm Hg | fragranceu.comnih.gov |

| Specific Gravity | 0.82200 to 0.83200 @ 20.00 °C | fragranceu.comthegoodscentscompany.com |

| Refractive Index | 1.41100 to 1.41700 @ 20.00 °C | fragranceu.comthegoodscentscompany.com |

| Solubility | Soluble in alcohol; Insoluble in water | fragranceu.comnih.gov |

Utilization in Flavor and Fragrance Chemistry (as a Chemical Ingredient)

This compound is an established flavoring agent and fragrance ingredient used in the food, beverage, and cosmetics industries. ymerdigital.comnih.govthegoodscentscompany.comparchem.com Its contribution to sensory profiles is defined by its distinct organoleptic properties. Acetals, in general, are volatile compounds that play a significant role in the flavor and fragrance of natural products, foods, and beverages. ymerdigital.com

The compound is characterized by a fruity odor with alcoholic, ethereal, green, and fermented nuances. fragranceu.com This profile makes it a versatile ingredient for building and enhancing a variety of flavor and aroma profiles. It is particularly noted for its ability to impart freshness and add complexity.

In the flavor industry, this compound is used to create or enhance notes in a wide range of products. fragranceu.com Its fruity character is leveraged in apple, pear, cherry, and tropical fruit flavorings. fragranceu.com Furthermore, it finds application in beverage flavors, including brandy, cognac, rum, sherry, and wine, where its fermented and ethereal notes contribute to an authentic character. fragranceu.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the substance and concluded it poses no safety concern at current levels of intake when used as a flavouring agent. nih.gov

Table 2: Organoleptic Profile of this compound

| Aspect | Description | Source |

|---|---|---|

| Odor Type | Fruity | fragranceu.comthegoodscentscompany.com |

| Odor Description | Alcoholic, fruity, ethereal, green, fermented | fragranceu.com |

| Flavor Profile | Strong, sweet, fruity aroma | nih.gov |

Table 3: Potential Applications in Flavor Formulations

| Category | Specific Application Examples | Source |

|---|---|---|

| Orchard Fruits | Apple, Pear, Cherry, Fig | fragranceu.com |

| Tropical Fruits | Guava, Tropical Fruit Blends | fragranceu.com |

| Beverages | Brandy (Apple, Pear, Plum, etc.), Cognac, Whiskey, Wine, Tequila | fragranceu.com |

| Confectionery | Hard Candy, Chewing Gum | fragranceu.comthegoodscentscompany.com |

| Dairy Products | Various dairy applications | fragranceu.comthegoodscentscompany.com |

Recovery and Reuse Strategies for Degraded Chemical Precursors

The synthesis of this compound is a reversible reaction between acetaldehyde and isoamyl alcohol. Under certain conditions, particularly in the presence of acid, the acetal can hydrolyze, degrading back into its constituent precursors. researchgate.net From a circular economy and industrial efficiency perspective, the recovery and reuse of these valuable chemical precursors are of significant interest.

Precursors:

Acetaldehyde: A volatile aldehyde.

Isoamyl alcohol (3-methyl-1-butanol): A primary alcohol.

Recovery of Isoamyl Alcohol: Isoamyl alcohol is a significant component of fusel oil, a byproduct of ethanol (B145695) fermentation. segovia-hernandez.commdpi.com Extensive research has focused on recovering isoamyl alcohol from such streams, and these technologies are directly applicable to its recovery from waste streams containing degraded this compound. Common recovery methods include:

Distillation: Conventional distillation is widely used but can be energy-intensive due to the presence of azeotropes in mixtures like fusel oil. segovia-hernandez.comnih.gov

Hybrid Decanter–Distillation Process: This method uses a non-polar solvent (e.g., hexane) to first separate water in a decanter, followed by distillation. This hybrid process has been shown to achieve high purity (99.29 wt.%) and recovery rates (97.33%) of isoamyl alcohol with improved energy efficiency compared to some other methods. mdpi.com

Membrane Distillation (MD): This emerging technology uses a hydrophobic membrane to separate volatile compounds based on vapor pressure differences. nih.gov Air-sparged membrane distillation (ASMD) using specialized membranes, such as those with immobilized graphene oxide, has demonstrated highly selective recovery of isoamyl alcohol from aqueous solutions. nih.govresearchgate.net

Table 4: Comparison of Selected Isoamyl Alcohol Recovery Techniques

| Technique | Description | Advantages | Challenges | Source |

|---|---|---|---|---|

| Conventional Distillation | Separation based on boiling point differences. | Established and widely used technology. | Energy-intensive; challenged by azeotrope formation. | segovia-hernandez.comnih.gov |

| Hybrid Decanter–Distillation | Uses a solvent to remove water before distillation. | High purity and recovery rates; improved energy efficiency. | Requires solvent handling and recovery steps. | mdpi.com |

| Membrane Distillation (MD) | Vapor pressure-driven separation across a hydrophobic membrane. | Potentially lower energy consumption; can operate at lower temperatures. | Membrane fouling and wetting can be issues. | nih.gov |

Recovery of Acetaldehyde: The recovery of acetaldehyde, a highly volatile compound, presents its own set of challenges. General solvent recovery techniques such as distillation are applicable. nih.gov However, the tendency of components like ethanol and water to form azeotropes can complicate separation, potentially requiring more advanced techniques like azeotropic or extractive distillation. nih.gov

The principle of closed-loop recycling has been demonstrated for other acetal-based systems. For example, in polyurethane materials derived from acetaldehyde acetals, monomer recovery rates of 84-89% have been achieved after hydrolysis, showcasing the feasibility of recovering precursor alcohols for reuse in synthesizing new materials with identical properties. researchgate.net This model highlights the potential for developing sustainable industrial processes where this compound can be used, and its precursors efficiently recovered and recycled after its intended lifecycle. nih.gov

Q & A

Q. What are the established synthetic routes for acetaldehyde diisoamyl acetal, and what experimental parameters influence yield?

this compound (C₁₂H₂₆O₂) is synthesized via acid-catalyzed acetal formation between acetaldehyde and isoamyl alcohol. Key parameters include:

- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid are common, with reaction yields sensitive to acid concentration (excess acid may promote side reactions like aldol condensation) .

- Solvent-free conditions : The reaction often proceeds under neat conditions due to the alcohol acting as both reactant and solvent.

- Temperature control : Maintain 25–40°C to avoid acetaldehyde volatility (BP: 20.2°C) while preventing decomposition .

- Mole ratio : A 1:2 molar ratio of acetaldehyde to isoamyl alcohol minimizes unreacted alcohol, but excess alcohol improves acetal formation kinetics .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H NMR shows characteristic peaks at δ 1.0–1.2 ppm (diastereotopic methyl groups from isoamyl chains) and δ 4.5–4.8 ppm (methyleneoxy protons adjacent to the acetal carbon) .

- GC-MS : Use a non-polar column (e.g., DB-5) with a temperature ramp (50°C to 250°C at 10°C/min). The molecular ion (m/z 202) and fragment ions (m/z 87, 85) confirm structure .

- Refractive index : A value of 1.410–1.418 @ 20°C distinguishes it from similar acetals .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 192°F), which can cause respiratory irritation .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid static sparks due to flammable vapor accumulation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent peroxide formation, which may explode under friction or heat .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biodegradation data for acetals like this compound?

Conflicting biodegradation rates may arise from:

- Test conditions : Aerobic vs. anaerobic environments (e.g., 44–50% degradation in 28 days under OECD 310 aerobic conditions for diethyl acetal, but isoamyl derivatives may vary due to steric hindrance) .

- Analytical methods : Use headspace GC or HPLC-UV to track degradation products (e.g., acetaldehyde, isoamyl alcohol) and confirm mineralization via CO₂ evolution tests .

Q. How can GC parameters be optimized to detect trace this compound in complex matrices like alcoholic beverages?

- Sample prep : Liquid-liquid extraction with dichloromethane or solid-phase microextraction (SPME) to isolate the acetal from ethanol-rich matrices .

- Column selection : Polar columns (e.g., Wax-10) improve resolution of acetals from co-eluting esters.

- Internal standards : Use deuterated analogs (e.g., d₃-acetaldehyde diethyl acetal) to correct for matrix effects .

Q. What mechanistic insights explain the stability of this compound under acidic vs. alkaline conditions?

- Acidic hydrolysis : Protonation of the acetal oxygen leads to cleavage, regenerating acetaldehyde and isoamyl alcohol. Rate depends on H⁺ concentration and temperature .

- Alkaline resistance : The acetal group is stable in basic conditions but may undergo nucleophilic attack by strong bases (e.g., OH⁻) at elevated temperatures, forming enol ethers .

Q. How does this compound contribute to flavor profiles in food systems, and what analytical challenges exist in quantifying its impact?

- Sensory role : Imparts "fruity," "green," and "fermented" notes at ppm levels, often synergizing with esters and aldehydes .

- Quantification challenges : Low odor threshold (≤1 ppb) requires sensitive methods like GC-Olfactometry or stable isotope dilution assays (SIDA) to distinguish its contribution from matrix volatiles .

Q. What strategies validate the purity of this compound for use in controlled reaction studies?

Q. How do structural modifications (e.g., branching in isoamyl chains) influence the physicochemical properties of this acetal?

- Branching effects : The isoamyl group (3-methylbutoxy) increases hydrophobicity (logP = 3.97) compared to linear-chain acetals, reducing water solubility and enhancing lipid matrix compatibility .

- Thermal stability : Branched chains raise the boiling point (70°C @ 2.5 mmHg) and decrease vapor pressure (0.238 mmHg @ 25°C), making it less volatile than diethyl analogs .

Q. What interdisciplinary approaches address gaps in environmental fate data for this compound?

- Soil mobility studies : Column leaching experiments with labeled ¹⁴C-acetal to assess adsorption coefficients (Kd) .

- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays to evaluate aquatic impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.